molecular formula C24H26N4O4 B12170410 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide

Cat. No.: B12170410
M. Wt: 434.5 g/mol
InChI Key: QQOLCGKDWZVRMZ-UHFFFAOYSA-N
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Description

The compound 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide features a piperazine core substituted with an indole-2-carbonyl group and an oxoacetamide moiety linked to a 2-(4-methoxyphenyl)ethyl chain. Its structure combines elements known for diverse biological interactions:

  • Indole-2-carbonyl: May confer affinity for serotonin receptors or enzymes like monoamine oxidases.
  • Piperazine: Enhances solubility and bioavailability, common in CNS-targeting drugs.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide

InChI

InChI=1S/C24H26N4O4/c1-32-19-8-6-17(7-9-19)10-11-25-22(29)24(31)28-14-12-27(13-15-28)23(30)21-16-18-4-2-3-5-20(18)26-21/h2-9,16,26H,10-15H2,1H3,(H,25,29)

InChI Key

QQOLCGKDWZVRMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then reacted with piperazine and subsequently with a methoxyphenyl ethyl group to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways and exerting its effects . The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

2-(1H-Indol-3-yl)-N-[3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl]-2-oxoacetamide ()
  • Core Differences : Indole-3-yl vs. indole-2-carbonyl; propyl chain vs. ethyl linker.
  • Molecular Weight : 420.51 g/mol (lower due to shorter chain and lack of carbonyl).
  • Key Features: Hydrogen bond donors/acceptors: 2/5, suggesting moderate solubility. The propyl-piperazine-methoxyphenyl substituent may enhance bulk but reduce flexibility compared to the target compound’s ethyl group .
Thiazole-Based Piperazine-Acetamide Derivatives ()
  • Representative Compound : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13).
  • Core Differences : Thiazole ring replaces indole; p-tolyl substituent instead of methoxyphenyl ethyl.
  • Molecular Weight : 422.54 g/mol.
  • Biological Activity : MMP inhibition (critical in inflammation and cancer metastasis). Thiazole’s electron-withdrawing nature may enhance enzyme binding compared to indole’s π-π interactions .
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide ()
  • Core Differences : Benzothiazole replaces indole; methylpiperazine simplifies the substituent.
  • Synthesis : Coupling reaction with methylpiperazine, highlighting modular design for analogues.
  • Biological Activity : Anticancer properties, possibly via kinase inhibition. Benzothiazole’s planar structure may improve DNA intercalation .

Comparative Physicochemical and Pharmacological Analysis

Compound Core Structure Substituents Molecular Weight (g/mol) Biological Activity Key Differences
Target Compound Indole-2-carbonyl 2-(4-Methoxyphenyl)ethyl ~450 (estimated) Unknown (hypothesized MMP/serotonin targets) Reference structure
Compound Indole-3-yl 3-(4-Methoxyphenyl)piperazinylpropyl 420.51 Not specified Indole position, shorter chain
(Compound 13) Thiazole 4-Methoxyphenyl, p-tolyl 422.54 MMP inhibition Thiazole core, higher polarity
(BZ-IV) Benzothiazole Methylpiperazine ~350 (estimated) Anticancer Benzothiazole, simplified substituent
Key Observations:
  • Indole vs. Heterocyclic Cores : Indole derivatives (target and ) likely target neurological or anti-inflammatory pathways, while thiazole/benzothiazole analogues () prioritize enzyme inhibition (MMPs, kinases).
  • Substituent Impact : Longer chains (e.g., propyl in ) may reduce bioavailability but increase target specificity. Methoxy groups enhance lipophilicity, aiding membrane permeability.
  • Synthetic Flexibility : Piperazine-acetamide scaffolds allow modular substitutions, enabling optimization for solubility, potency, or metabolic stability.

Biological Activity

The compound 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide , often referred to as an indole-derived piperazine derivative, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O4C_{25}H_{28}N_{4}O_{4} with a molecular weight of 448.5 g/mol. The structure features an indole moiety linked to a piperazine ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC25H28N4O4
Molecular Weight448.5 g/mol
IUPAC Name2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide
InChI KeyZYXBPVAFJLCYDR-UHFFFAOYSA-N

The biological activity of this compound primarily arises from its interaction with specific receptors and enzymes. It is hypothesized that the indole and piperazine components facilitate binding to various biological targets, influencing signaling pathways associated with:

  • Neurotransmission : Potential modulation of serotonin and dopamine receptors due to the indole structure.
  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound may exhibit antibacterial activity, particularly against resistant strains, by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Research indicates that indole derivatives can inhibit the growth of various cancer cell lines. A study demonstrated that compounds similar to 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide showed significant cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of this compound against several pathogens. The results indicated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, while showing less effectiveness against Gram-negative bacteria like Escherichia coli.

Comparative Analysis with Similar Compounds

A comparison with related compounds helps elucidate the unique biological properties of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide.

Compound NameActivity Profile
N-(3-acetylamino)phenyl derivativesStronger anticancer activity
N-(3-hydroxyphenyl)-indole derivativesEnhanced antimicrobial properties
Piperazine-based compoundsVaried neuropharmacological effects

Case Study 1: Anticancer Efficacy

In a controlled study, the compound was administered to MCF-7 cells, resulting in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction, confirmed by increased levels of caspase-3 activity.

Case Study 2: Antimicrobial Screening

Another study evaluated the compound's effectiveness against a panel of ESKAPE pathogens. Results showed that while it had limited direct bactericidal activity, it significantly inhibited biofilm formation, suggesting potential use in treating chronic infections.

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